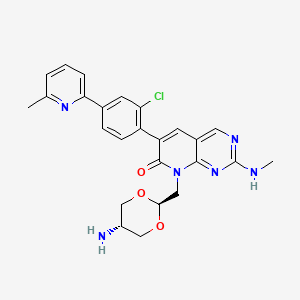
G-5555
Vue d'ensemble
Description
G-5555 is a potent inhibitor of p21-activated kinase 1 (PAK1), with a high affinity for PAK1 and PAK2.
Applications De Recherche Scientifique
G-5555 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of PAK1 and related kinases.
Biology: Employed in cell-based assays to investigate the role of PAK1 in various cellular processes.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAK1 and related pathways .
Mécanisme D'action
G-5555 exerts its effects by inhibiting the activity of PAK1 and PAK2 through an ATP-competitive mechanism. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and migration. The molecular targets of this compound include PAK1, PAK2, and PAK3, and its action leads to the modulation of downstream effectors such as mitogen-activated protein kinase 1 (MEK1) .
Analyse Biochimique
Biochemical Properties
G-5555 plays a crucial role in biochemical reactions by inhibiting the activity of Group I PAK enzymes. These enzymes are serine/threonine-protein kinases involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival . This compound interacts with PAK1, PAK2, and PAK3 by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling pathways mediated by these kinases, leading to altered cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting Group I PAK enzymes, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK1 by this compound leads to reduced phosphorylation of MEK1 at Ser298, which is a critical step in the MAPK/ERK signaling pathway . This disruption can result in altered cell proliferation, migration, and survival, highlighting the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Group I PAK enzymes. This compound binds to the ATP-binding sites of PAK1, PAK2, and PAK3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, such as MEK1, and disrupts the associated signaling pathways . Additionally, this compound has been shown to reduce the activity of other kinases with IC50 values near that for PAK1, indicating its potential off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions and retains its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent inhibition of Group I PAK enzymes, with higher doses leading to more pronounced effects . At high doses, this compound can also induce toxic or adverse effects, such as cardiovascular toxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, with enzymes such as cytochrome P450 playing a significant role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution across cellular membranes . These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on Group I PAK enzymes . Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations, ensuring its precise action within the cellular environment.
Méthodes De Préparation
The synthesis of G-5555 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
G-5555 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Comparaison Avec Des Composés Similaires
G-5555 is unique in its high selectivity and potency for PAK1 and PAK2 compared to other similar compounds. Some similar compounds include:
FRAX-1036: Another PAK inhibitor with different selectivity and potency profiles.
Novartis allosteric inhibitor: Targets PAK1 through a different mechanism.
AstraZeneca inhibitor: Another PAK inhibitor with distinct chemical properties and applications
This compound stands out due to its optimized properties, including reduced off-target effects and improved pharmacokinetics, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



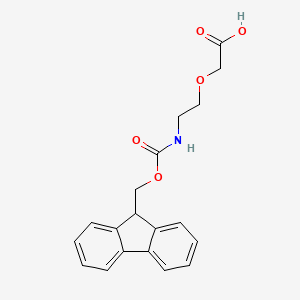


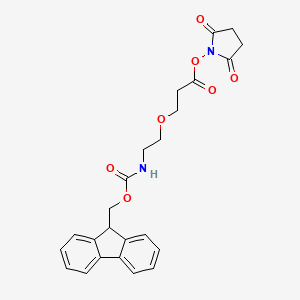

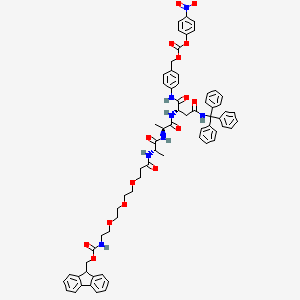

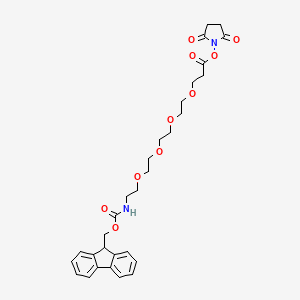

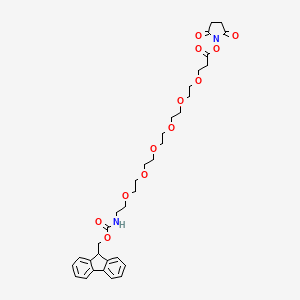


![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)
